molecular formula C14H27N3 B11760050 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine

Cat. No.: B11760050
M. Wt: 237.38 g/mol
InChI Key: QZNRVTSSYFOJAP-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine typically involves the reaction of a pyrazole derivative with a suitable alkylating agent. One common method is the alkylation of 1-(butan-2-yl)-1H-pyrazole with hexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated compounds like bromoalkanes or chloroalkanes in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity by disrupting membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    1-(butan-2-yl)-1H-pyrazole: A precursor in the synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine.

    Hexylamine: An alkylating agent used in the synthesis of the compound.

    Pyrazolo[1,5-a]pyrimidine: A structurally similar compound with different biological activities.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with a hexylamine moiety allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]hexan-1-amine

InChI

InChI=1S/C14H27N3/c1-4-6-7-8-10-15-12-14-9-11-16-17(14)13(3)5-2/h9,11,13,15H,4-8,10,12H2,1-3H3

InChI Key

QZNRVTSSYFOJAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC=NN1C(C)CC

Origin of Product

United States

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